5-Hydroxypyrimidin-4(3H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

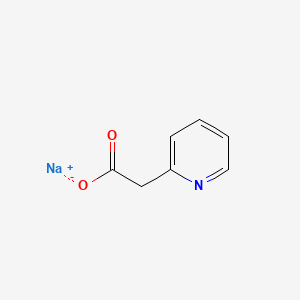

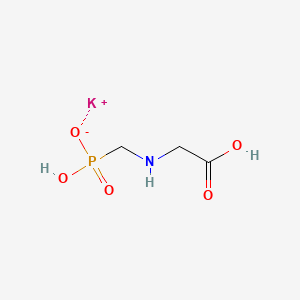

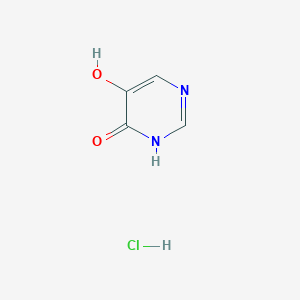

5-Hydroxypyrimidin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C4H5ClN2O2 . It has a molecular weight of 148.55 g/mol. It is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-Hydroxypyrimidin-4(3H)-one hydrochloride, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of 5-Hydroxypyrimidin-4(3H)-one hydrochloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Chemical reactions involving 5-Hydroxypyrimidin-4(3H)-one hydrochloride can include a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines .Physical And Chemical Properties Analysis

5-Hydroxypyrimidin-4(3H)-one hydrochloride is a solid substance . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

5-Hydroxypyrimidin-4(3H)-one hydrochloride has been utilized in the synthesis and crystal structure analysis of complex compounds. For instance, it was involved in the formation of a trinuclear [Cd3Cl11]5− anion, showcasing its role in creating three-dimensional networks through various hydrogen bonds. This application highlights its significance in the study of crystallography and materials science (Kurawa, Adams, & Orpen, 2008).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 5-Hydroxypyrimidin-4(3H)-one hydrochloride have shown potential for the development of new medicines. A study synthesized a water-soluble form of a new hydroxypyrimidine derivative, demonstrating its low toxicity and pronounced anti-inflammatory activity. This compound was proposed for the manufacture of an anti-inflammatory gel, indicating the compound's relevance in developing topical therapeutic agents (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A series of multifunctional 6-hydroxypyrimidines was synthesized and evaluated for their activity against various pathogenic bacteria and fungi. These studies demonstrate the compound's versatility in contributing to the development of new antimicrobial agents, which is crucial given the rising antibiotic resistance (Gupta, Jain, Madan, & Menghani, 2014).

Environmental Chemistry and Materials Science

From an environmental chemistry perspective, 5-Hydroxypyrimidin-4(3H)-one hydrochloride derivatives have been investigated for their corrosion inhibition properties, providing insights into protective strategies for metals in acidic media. This research underlines the compound's potential in industrial applications, particularly in corrosion prevention (Yıldız, 2018).

Analytical Chemistry Applications

In analytical chemistry, 5-Hydroxypyrimidin-4(3H)-one hydrochloride derivatives have been used in spectrophotometric methods for the determination of metals. These methods exploit the complexation reactions between the derivatives and metals, offering a basis for sensitive and selective detection techniques. This application is critical for environmental monitoring and the quality control of materials (Amin & Mohammed, 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Direcciones Futuras

Heterocycles incorporating a pyrimidopyrimidine scaffold, such as 5-Hydroxypyrimidin-4(3H)-one hydrochloride, have aroused great interest from researchers in the field of medical chemistry due to their privileged biological activities . Future research may focus on further exploring the synthetic routes and biological characteristics of these compounds .

Mecanismo De Acción

Target of Action

5-Hydroxypyrimidin-4(3H)-one hydrochloride is a derivative of pyrimidine, which has been shown to have a broad spectrum of activities, including antiviral, anticancer, antioxidant, and antimicrobial activity Pyrimidine derivatives have been shown to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is suggested that pyrimidine derivatives exhibit their neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It is suggested that pyrimidine derivatives may act through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They show significant anti-neuroinflammatory properties and promising neuroprotective activity .

Propiedades

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJXOAASQIHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrimidin-4(3H)-one hydrochloride | |

CAS RN |

1616526-82-9 |

Source

|

| Record name | 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.